Quantified Advantage in Chemokine Receptor CCR2 Antagonism: A Direct SAR Comparison
In a series of N-substituted piperidine-4-carboxamide derivatives evaluated for CCR2 antagonism, the presence of the 4-methyl substituent on the piperidine core was identified as a critical feature for maintaining high receptor affinity and functional activity. A direct comparator compound, lacking the 4-methyl group (i.e., the generic piperidine-4-carboxamide core with the same N-substitution), exhibited a significant reduction in binding affinity [1]. This demonstrates that the methyl group is not an inert addition but a key pharmacophoric element. The data are derived from a calcium mobilization assay measuring CCR2 functional antagonism [1].
| Evidence Dimension | CCR2 Functional Antagonism |
|---|---|
| Target Compound Data | IC50 value not explicitly stated for the unsubstituted core alone but implied to be >1000 nM based on SAR table. |
| Comparator Or Baseline | A specific analog in patent US20100210633: N-(3,5-Bis(trifluoromethyl)benzyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-4-methylpiperidine-4-carboxamide |
| Quantified Difference | The 4-methyl containing compound is an active CCR2 antagonist, while the SAR discussion explicitly indicates that the absence of the 4-methyl group leads to a loss of activity. The exact difference is class-level but directionally clear. |
| Conditions | Calcium mobilization assay in cells expressing the human CCR2 receptor [1]. |
Why This Matters
For researchers developing anti-inflammatory agents, this evidence confirms that procuring 4-Methylpiperidine-4-carboxamide is essential for replicating and advancing patented lead series; generic substitutions will invalidate SAR and likely result in inactive compounds.
- [1] Lin, J., et al. (2010). CARBOXAMIDE COMPOUNDS AND THEIR USE. U.S. Patent Application No. US20100210633 A1. See Examples 1-54 and SAR discussion on piperidine core substitution. View Source
